Acetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl-
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Overview
Description
N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention due to its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Additionally, the synthesis can be carried out using o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst .
Industrial Production Methods
Industrial production methods for N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) through efficient binding and H-bond interactions . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide can be compared with other similar compounds, such as:
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of N-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
CAS No. |
114998-66-2 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)12(2)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-6H,1-2H3 |
InChI Key |
RQOXLYCJEVWSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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